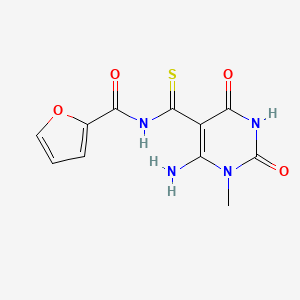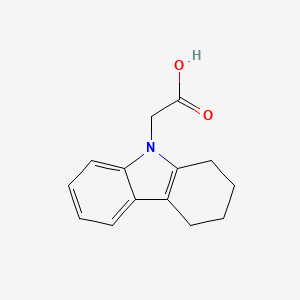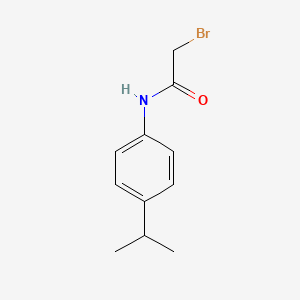![molecular formula C13H13N3O2 B2447306 N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine CAS No. 99944-05-5](/img/structure/B2447306.png)
N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine” is a chemical compound with the CAS Number: 99944-05-5. It has a linear formula of C13H13N3O2 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C13H13N3O2/c1-10-4-6-11(7-5-10)9-15-13-12(16(17)18)3-2-8-14-13/h2-8H,9H2,1H3,(H,14,15) . The molecular weight of the compound is 243.27 .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 243.27 .Applications De Recherche Scientifique
Analytical Applications in Tobacco Research
N-nitroso compounds, closely related to N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine, are significant in the context of tobacco-related carcinogens. Studies have explored the quantification of carcinogens and their metabolites in the urine of smokers and non-smokers exposed to environmental tobacco smoke. Nitrosamines, a class of compounds related to this compound, and their metabolites have been a focal point in these studies, proving crucial in understanding carcinogen dosage, exposure delineation, and human carcinogen metabolism (Hecht, 2002).
Understanding Fungi-Contaminated Food and Carcinogenic Potential
Research has uncovered the presence of N-nitroso compounds, similar in structure to this compound, in fungi-contaminated foods. These studies highlight the formation of carcinogenic compounds like NMAMBA in cornbread inoculated with fungi and the potential health risks associated with consumption, emphasizing the importance of understanding the role of fungi in the formation of nitrosamines and related compounds (Li, Ji, & Cheng, 1986).
Neurotoxin Research in Parkinsonism
Investigations have delved into neurotoxins structurally similar to this compound, particularly MPTP, which selectively targets the substantia nigra in primates, inducing parkinsonian symptoms. This line of research has provided valuable insights into Parkinson's disease and the brain's dopaminergic system, highlighting the importance of the molecular structure in the neurotoxin's potency (Langston, Langston, & Irwin, 1984).
Water Treatment and Nitrosamine Formation
This compound is structurally related to N-nitrosodimethylamine (NDMA), a compound of concern in water and wastewater due to its formation during treatment processes like chloramination. Studies emphasize the need for understanding NDMA formation mechanisms and control strategies, especially in the context of potable reuse application and the increasing reliance on municipal wastewater as a source for drinking water (Sgroi et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-4-6-11(7-5-10)9-15-13-12(16(17)18)3-2-8-14-13/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIAYQOBGONBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2447224.png)
![2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2447226.png)


![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2447230.png)


![3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2447236.png)

![5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2447239.png)
![[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2447240.png)
![3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2447243.png)
![[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2447244.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2447245.png)